1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
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Overview
Description
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various fields of scientific research. This compound, with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol, is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Functional Group Modification: The introduction of the carboxylic acid group at the 4-position of the bicyclic ring system is a crucial step. This can be done using standard organic synthesis techniques such as oxidation or carboxylation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Another related compound with variations in the ring system and functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-3-8(5-7)4-2-7;/h1-5H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHJPCSRIJUMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119102-95-3 |
Source
|
Record name | 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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